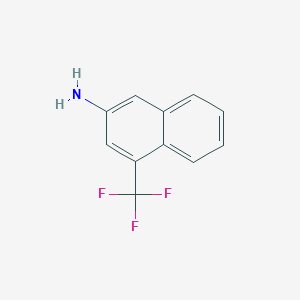

4-(Trifluoromethyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

37827-74-0 |

|---|---|

Molecular Formula |

C11H8F3N |

Molecular Weight |

211.18 g/mol |

IUPAC Name |

4-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6H,15H2 |

InChI Key |

BYSGEMXSKCFSIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Naphthalen 2 Amine and Its Analogs

Direct Synthetic Routes to the 4-(Trifluoromethyl)naphthalen-2-amine Core Structure

The direct synthesis of highly substituted naphthalenes, such as this compound, often relies on convergent strategies where the key rings are formed with the required substituents already in place or in positions amenable to straightforward conversion.

One modern and powerful method involves the skeletal editing of heteroarenes. For instance, a recently developed approach allows for the nitrogen-to-carbon transmutation of isoquinolines to yield substituted naphthalenes. nih.govresearchgate.netnih.gov This reaction uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov The process is initiated by the reaction of the ylide with the isoquinoline (B145761), leading to a triene intermediate through ring opening, which then undergoes a 6π-electrocyclization and subsequent elimination to form the naphthalene (B1677914) product. nih.govnih.gov By starting with an appropriately substituted isoquinoline precursor, this method could theoretically provide a direct route to the target naphthalene core.

Cycloaddition reactions represent another key strategy for the direct construction of the naphthalene nucleus. rsc.org An efficient method for synthesizing multisubstituted naphthalenes utilizes the reaction of highly functionalized 2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.org This approach involves a Diels-Alder reaction followed by a decarboxylative aromatization. rsc.org The versatility of this method is demonstrated by its tolerance for a wide array of functional groups, including trifluoromethyl groups, on both the 2-pyrone and the aryne precursor. rsc.org This allows for the one-pot synthesis of complex naphthalenes that would be challenging to prepare through traditional linear sequences.

Precursor Synthesis and Building Block Strategies for Trifluoromethylated Naphthalene Amines

When direct synthesis is not feasible, a building block approach is employed. This involves the separate synthesis of key precursors—a trifluoromethylated naphthalene intermediate and an amino-functionalized scaffold—followed by their combination, or the construction of the naphthalene ring from a pre-functionalized arylamine.

Synthesis of Trifluoromethylated Naphthalene Intermediates

The introduction of a trifluoromethyl group onto a naphthalene scaffold is a critical first step in many synthetic routes. A variety of methods have been developed to create these essential building blocks.

One established method involves the reaction of Grignard reagents with trifluoromethylketones. soton.ac.uk Specifically, benzyl (B1604629) Grignard reagents can add to 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone via 1,2-addition. soton.ac.uk The resulting alcohol can be dehydrated to form an intermediate diene, which then cyclizes to produce trifluoromethyl-substituted naphthalenes. soton.ac.ukscispace.com

Another approach utilizes trifluoromethyl-substituted 4H-pyran-4-ones as precursors. These can be synthesized and subsequently used in cyclization reactions to form various trifluoromethylated heterocycles and aromatic systems. For example, acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines, derived from 4H-pyran-4-ones, can be cyclized to form benzo[c] nih.govsmolecule.comnaphthyridines, demonstrating the utility of pyrone-based building blocks in constructing complex fused ring systems. researchgate.net

Furthermore, direct trifluoromethylation of a naphthalene derivative can be achieved. For example, reacting an aryllithium species derived from a substituted naphthalene with triphenylphosphite yields a phosphinite, which can then undergo nucleophilic trifluoromethylation using reagents like Me3SiCF3/CsF to install the CF3 group. nih.gov

Preparation of Amino-Functionalized Naphthalene Scaffolds

The introduction of an amino group onto the naphthalene ring is another crucial step. This can be accomplished either by functionalizing a pre-existing naphthalene core or by carrying the nitrogen functionality through the ring-synthesis process.

A direct and regioselective method for the amination of naphthalenes is the reaction of 1,4-naphthoquinone (B94277) with various amines. rsc.org Recent developments have shown that this reaction can be carried out efficiently using mechanochemistry (high-speed ball-milling) under solvent-free and additive-free conditions, providing rapid access to 2-amino-1,4-naphthoquinones. rsc.org The resulting aminonaphthoquinone can then be further modified to achieve the desired final structure.

Catalytic C-H activation and functionalization offer a powerful tool for introducing nitrogen substituents. For instance, copper-mediated, picolinamide-directed cross-coupling of naphthylamines with azoles has been developed for C-N bond formation. researchgate.net While this specific example forms a bond to an azole, the principle of directed C-H amination is broadly applicable.

More traditional methods, such as the nitration of a naphthalene ring followed by reduction of the nitro group to an amine using reagents like tin and hydrochloric acid (Sn/conc. HCl), remain a viable, albeit less direct, pathway. ocr.org.uk Additionally, amino-functionalized magnetic nanoparticles have been prepared, highlighting general techniques for attaching amino groups to various scaffolds, which often involve electrostatic interactions or covalent bonding strategies. rsc.org

Derivatization from Trifluoromethylated Arylamines for Naphthalene Conjugation

An alternative strategy involves starting with a simpler, pre-functionalized aromatic ring, such as a trifluoromethylated arylamine, and constructing the second ring of the naphthalene system onto it.

The synthesis of N-trifluoromethyl arylamines has become more efficient. One-pot methods exist for creating trifluoromethyl amines from secondary amines using CF3SO2Na. rsc.org A more recent strategy allows for the direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amine precursors, showcasing advanced techniques in fluorine chemistry. nih.gov The catalytic enantioselective synthesis of α-trifluoromethyl amines is also an area of intense research, providing access to chiral building blocks. nih.gov

Once the trifluoromethylated arylamine is obtained, the second ring can be formed through an annulation reaction. This would typically involve reacting the arylamine with a synthon that provides the remaining four carbon atoms needed to complete the naphthalene skeleton. While specific examples for conjugating a second ring to a trifluoromethylaniline to form a naphthalene were not detailed in the provided sources, general naphthalene synthesis methods starting from anilines, such as variations of the Skraup or Doebner-von Miller reactions, could potentially be adapted for this purpose.

Carbon-Fluorine Bond Formation and Trifluoromethylation Techniques for Aromatic Systems

The installation of a trifluoromethyl group onto an aromatic ring is a cornerstone of modern medicinal and materials chemistry. This is due to the unique properties the -CF3 group imparts, including enhanced metabolic stability and lipophilicity. acs.org The formation of the C-F bond is thermodynamically favorable but often kinetically challenging. nih.govacs.org A wide array of methods has been developed to overcome this hurdle.

Classical methods include nucleophilic aromatic substitution (SNAr), such as the Halex process, where a halogen is exchanged for a fluoride (B91410) using sources like KF. nih.gov However, these methods often require harsh conditions and are limited to electron-deficient arenes. nih.govpku.edu.cn

Modern trifluoromethylation methods often rely on transition-metal catalysis or specialized reagents. nih.govacs.org

Transition-Metal Catalysis : Palladium, copper, and silver have been extensively used for C-F bond formation. nih.gov Palladium-catalyzed nucleophilic aromatic fluorination has been achieved using specialized bulky phosphine (B1218219) ligands. nih.gov The reductive elimination step to form the C-F bond is often the most challenging part of the catalytic cycle. nih.govacs.org

Trifluoromethylating Reagents : A variety of reagents have been developed to deliver the CF3 moiety. These include nucleophilic sources like Ruppert's reagent (Me3SiCF3) nih.gov, electrophilic sources, and radical precursors. Hypervalent iodine compounds, such as Togni reagents, can be activated by metal catalysts or enzymes to generate CF3 radicals for trifluoromethylation reactions. acs.org Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols, proceeding through a concerted nucleophilic aromatic substitution (CSNAr) mechanism that avoids charged intermediates and tolerates a wide range of functional groups. nih.govacs.org

Biocatalysis : Emerging strategies include the use of enzymes to catalyze trifluoromethylation. Nonheme iron enzymes have been engineered by substituting the native iron with copper to catalyze enantioselective alkene oxytrifluoromethylation, highlighting the potential of biocatalysis to create complex fluorinated molecules. acs.org

| Method | Reagent/Catalyst | Description | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (Halex Process) | KF, CsF | Halogen exchange for fluoride on electron-deficient arenes. Industrially common but requires harsh conditions. | nih.gov |

| Palladium-Catalyzed Fluorination | Pd(II) complexes with bulky phosphine ligands (e.g., BrettPhos) | Catalytic nucleophilic fluorination of aryl halides or triflates. The C-F reductive elimination is a key, challenging step. | nih.gov |

| Nucleophilic Trifluoromethylation | Me₃SiCF₃ (Ruppert's Reagent) / CsF | Used to trifluoromethylate compounds like ArP(OPh)₂ derived from naphthalenes. | nih.gov |

| Concerted Nucleophilic Aromatic Substitution (CSNAr) | PhenoFluor | Deoxyfluorination of phenols. Proceeds via a neutral four-membered transition state, offering broad functional group tolerance. | nih.govacs.org |

| Enzymatic Oxytrifluoromethylation | Copper-substituted nonheme enzymes (e.g., AoHMS) + Togni reagent | Biocatalytic approach for enantioselective formation of C(sp³)–CF₃ bonds in lactones. | acs.org |

Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Construction

The assembly of the target molecule and its analogs relies heavily on catalytic methods for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are essential for both constructing the naphthalene skeleton and for introducing the required functional groups.

C-N Bond Formation: Catalytic amination reactions are paramount for installing the amine functionality.

Copper-Catalyzed Amination : Picolinamide (B142947) can be used as a directing group to achieve copper-mediated regioselective cross-coupling of naphthylamines with azoles via C-H functionalization. researchgate.net

Palladium-Catalyzed Amination : Palladium catalysts are widely used for C-N bond formation. For example, Pd(0) or Pd(II) can catalyze the cross-coupling of halo-aromatics with amines (Buchwald-Hartwig amination) or the coupling of aryl boronic acids with amines. acs.org

Mechanochemical Amination : An environmentally friendly approach involves the ball-milling of 1,4-naphthoquinone with amines on a basic alumina (B75360) surface, leading to the regioselective formation of 2-amino-1,4-naphthoquinones without the need for solvents or metal catalysts. rsc.org

C-C Bond Formation: C-C bond construction is fundamental to building the naphthalene core and introducing aryl or alkyl substituents.

Cycloaddition Reactions : As mentioned previously, the Diels-Alder reaction between 2-pyrones and arynes is a powerful C-C bond-forming strategy for the direct synthesis of the naphthalene ring system. rsc.org

Rhodium-Catalyzed Alkylation : Using a picolinamide directing group, the C8-position of 1-naphthylamide derivatives can be selectively alkylated with various alkenes using a rhodium(I) catalyst. researchgate.net

Ruthenium-Catalyzed Alkylation : Site-selective C5-H alkylation of 1-naphthoic acids can be achieved using ruthenium catalysis, which directs the functionalization to the position meta to the carboxylic acid directing group. dntb.gov.ua

Nickel-Catalyzed Coupling : Nickel complexes can catalyze the cross-coupling of fluoro-aromatics with organozinc reagents or oxazoles, activating the typically inert C-F bond to form a new C-C bond. mdpi.com

| Bond Type | Catalyst System | Reaction Type | Description | Reference |

|---|---|---|---|---|

| C-N | Copper-mediated | Directed C-H Amination | Picolinamide-directed cross-coupling of naphthylamines with azoles. | researchgate.net |

| C-N | Palladium-catalyzed | Cross-Coupling | Coupling of halo-aromatics/boronic acids with amines or other nitrogen sources. | acs.org |

| C-N | None (Mechanochemistry) | Addition-Elimination | Solvent-free reaction of 1,4-naphthoquinone with amines on basic alumina. | rsc.org |

| C-C | None (Thermal) | Diels-Alder / Cycloaddition | Reaction of 2-pyrones with arynes to form the naphthalene skeleton. | rsc.org |

| C-C | Rhodium(I)-catalyzed | Directed C-H Alkylation | Picolinamide-directed C8-alkylation of 1-naphthylamides with alkenes. | researchgate.net |

| C-C | Ruthenium-catalyzed | Directed C-H Alkylation | Carboxylate-directed C5-alkylation of 1-naphthoic acids with alkyl halides. | dntb.gov.ua |

| C-C | Nickel-catalyzed | Cross-Coupling (C-F activation) | Coupling of fluoro-aromatics with organozinc reagents. | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Functionalization

Transition metal-catalyzed reactions are powerful tools for the regioselective functionalization of the naphthalene core. nih.gov These methods, often employing palladium or copper catalysts, enable the direct introduction of various functional groups through C-H activation or cross-coupling strategies. nih.govacs.org

The functionalization of naphthalenes can be directed by groups already present on the ring, which is crucial for achieving selectivity. researchgate.netnih.gov For instance, a directing group can guide a metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. nih.govresearchgate.net While direct C-H amination of a pre-functionalized 4-(trifluoromethyl)naphthalene is a conceivable route, literature more commonly describes the construction of the aminonaphthalene system through other means.

Copper-catalyzed reactions have proven effective for synthesizing naphthalene diamine derivatives from haloalkynes and amines. acs.orgacs.orgnih.gov These reactions are thought to proceed via the formation and subsequent dimerization of ynamine intermediates. acs.orgacs.org The optimization of these reactions often involves screening various copper salts and solvents to achieve high yields. acs.org For example, the use of Cu(BF₄)₂·6H₂O as a catalyst has been shown to be effective. acs.orgacs.org

Palladium catalysis is also widely used. For instance, future research objectives include the development of palladium-catalyzed amination reactions at the 8-position of naphthalene derivatives, highlighting the ongoing efforts to control regioselectivity in naphthalene functionalization. anr.fr The use of less expensive metals as catalysts is also a key area of future development. anr.fr

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(BF₄)₂·6H₂O | Haloalkynes, Amines | Naphthalene-1,3-diamines | Proceeds through ynamine dimerization; one-pot operation. acs.orgacs.org |

| Palladium Catalyst | Naphthaldehydes | Halogenated Naphthaldehydes | Regioselective halogenation at position 2 or 8. anr.fr |

| Ruthenium Catalyst | Naphthalenes, Olefins, Alkyl Halides | Multifunctional Naphthalenes | Three-component reaction via remote C-H functionalization. rsc.orgrsc.org |

Enantioselective Synthesis of Chiral Naphthalene-Amine Derivatives Bearing Trifluoromethyl Groups

The development of methods for the enantioselective synthesis of chiral amines is crucial, as a large percentage of pharmaceuticals contain chiral amine fragments. nih.gov For trifluoromethyl-containing chiral amines, several powerful strategies have emerged, which are applicable to the synthesis of chiral derivatives of this compound.

A prominent strategy is the asymmetric hydrogenation of trifluoromethyl-substituted imines. nih.govresearchgate.netresearchgate.net This can be achieved using transition metal catalysts with chiral ligands or through organocatalysis. For example, palladium-catalyzed asymmetric hydrogenation of enamines bearing a trifluoromethyl group has been reported to produce chiral 3-trifluoromethylated amines with high enantioselectivity. acs.org Similarly, an efficient Pd/Zn co-catalyzed asymmetric transfer hydrogenation of trifluoromethylated imines using methanol (B129727) as the hydrogen source yields chiral α-trifluoromethylated amines in excellent yields and enantioselectivities. researchgate.net Ruthenium-based catalysts are also employed for the asymmetric transfer hydrogenation of N-diphenylphosphinyl acyclic imines. researchgate.net

Organocatalytic methods, such as those using chiral phosphoric acids, have also been successfully applied. nih.govresearchgate.net Chiral phosphoric acids can catalyze the enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, providing access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.govbrandeis.edu These catalysts function by creating a chiral environment through hydrogen bonding and ion pairing, which directs the stereochemical outcome of the reaction. researchgate.net

Another major approach involves the asymmetric addition of nucleophiles to trifluoromethyl imines. nih.gov The use of chiral auxiliaries on the imine nitrogen can direct the diastereoselective addition of nucleophiles. nih.gov Catalytic enantioselective additions are also well-developed. For instance, chiral phase-transfer catalysts have been designed for the asymmetric umpolung reaction of trifluoromethyl imines with α,β-unsaturated N-acylpyrroles to produce chiral γ-amino acid derivatives. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity |

| Asymmetric Transfer Hydrogenation | Pd/Zn co-catalyst | Trifluoromethylated imine | Chiral α-trifluoromethylated amine | Excellent |

| Asymmetric Hydrogenation | Palladium / (R)-SegPhos | Trifluoromethylated enamine | Chiral 3-trifluoromethylated amine | High |

| Catalytic Isomerization | Chiral Phosphoric Acid (DHQ-7f) | N-benzyl trifluoromethyl imine | Chiral trifluoromethylated amine | High |

| Umpolung Addition | Chiral Phase-Transfer Catalyst (C-1a) | Methyl trifluoromethyl imine | Chiral γ-amino acid derivative | High |

Multi-Component Reactions (MCRs) in the Synthesis of Complex Naphthalene Amine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient route to molecular diversity. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that are particularly relevant for the synthesis of complex amine derivatives. acs.orgresearchgate.netnih.gov

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov A naphthalene amine, such as this compound, could serve as the amine component in an Ugi reaction. This would allow for the rapid construction of complex, peptide-like structures incorporating the trifluoromethylnaphthalene scaffold. The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylic acid. nih.gov

The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov While it does not directly incorporate an external amine, modifications and subsequent reactions can lead to amine-containing structures. Chiral phosphoric acids have been utilized to achieve asymmetric induction in Ugi and Passerini-type reactions. researchgate.net

Ruthenium-catalyzed three-component reactions have also been developed for the functionalization of naphthalenes, combining a simple naphthalene, an olefin, and an alkyl bromide to create multifunctional derivatives in a single step. rsc.orgrsc.org This highlights the potential of MCRs to efficiently build complexity on the naphthalene core.

| MCR Type | Key Components | Core Product Structure | Potential Application for Naphthalene Amines |

| Ugi Reaction (4-component) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | Use of this compound as the amine component. nih.govnih.gov |

| Passerini Reaction (3-component) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Post-MCR modifications can introduce amine functionality. nih.gov |

| Ruthenium-catalyzed C-H Functionalization | Naphthalene, Olefin, Alkyl Bromide | Multifunctional Naphthalene | Direct, complex functionalization of the naphthalene ring. rsc.orgrsc.org |

Heterocyclization Strategies Utilizing Naphthalene-Amine Substrates

Naphthalene-amine substrates are valuable precursors for the synthesis of fused heterocyclic systems, such as quinolines and other nitrogen-containing ring structures. nih.govnih.govmdpi.com These heterocyclization reactions expand the structural diversity of compounds derived from the naphthalene core.

One of the most classic methods for synthesizing tetrahydro-β-carbolines and related structures is the Pictet-Spengler reaction. wikipedia.orgnumberanalytics.commdpi.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While the classical substrate is a β-phenylethylamine or tryptamine, analogous reactions using a suitably functionalized naphthylamine could lead to benzo[f]quinoline (B1222042) or benzo[h]quinoline (B1196314) derivatives. The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org Asymmetric versions of the Pictet-Spengler reaction, using chiral catalysts or auxiliaries, are well-established for controlling stereochemistry. nih.govnih.govdicp.ac.cn

Direct cyclization of N-acylnaphthylamines can also yield fused quinoline (B57606) structures. For example, N-cinnamoyl-1-naphthylamines have been shown to undergo cyclization with triflic acid to produce 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. acs.org

Furthermore, electrophilic cyclization of alkynes attached to a naphthalene system is a powerful method for building fused rings. nih.govnih.govfigshare.com For example, the reaction of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like iodine in the presence of simple olefins can produce substituted naphthyl ketones. nih.gov While these examples don't start with a naphthalene-amine, they illustrate the broader strategies for heterocycle construction on a naphthalene template, which could be adapted for amine-substituted precursors. The reaction of formylchromones with various nucleophiles, including heterocyclic amines, has also led to the synthesis of novel naphthalene-heterocycle hybrids. rsc.org

| Reaction Type | Reactants | Product | Key Features |

| Pictet-Spengler Reaction | β-Naphthylethylamine, Aldehyde/Ketone | Tetrahydrobenzoquinoline | Acid-catalyzed cyclization via an iminium ion intermediate. wikipedia.orgnih.gov |

| Acid-mediated Cyclization | N-Cinnamoyl-1-naphthylamine | Dihydrobenzoquinolinone | Utilizes a strong acid like triflic acid to promote cyclization. acs.org |

| Domino Reaction | Morita–Baylis–Hillman Acetates, Active Methylene Compounds | Quinolines | Base-promoted SNAr cyclization and aromatization sequence. nih.gov |

| Tandem Reaction | 3-Formyl-4H-benzo[h]chromen-4-one, Hydrazine (B178648) Hydrate | Naphthyl Pyrazole (B372694) | Unexpected tandem pathway leading to complex heterocycles. rsc.org |

Chemical Transformations and Reactivity Profiles of 4 Trifluoromethyl Naphthalen 2 Amine Systems

Nucleophilic Reactivity of the Amino Moiety

The primary amine group in 4-(Trifluoromethyl)naphthalen-2-amine is a key center for nucleophilic reactions. Its reactivity is, however, modulated by the electronic effects of the trifluoromethyl group and the naphthalene (B1677914) ring.

Aromatic Nucleophilic Substitution Reactions on Trifluoroacetyl-Substituted Naphthalenes

While direct studies on this compound are limited, research on related trifluoroacetyl-substituted naphthalenes provides valuable insights. In these systems, a dimethylamino group, which is generally a poor leaving group, can be readily displaced by various nucleophiles. scirp.org This unique aromatic nucleophilic substitution (SNAr) is significantly activated by the presence of strongly electron-withdrawing groups like the trifluoroacetyl group. scirp.org

The reactivity of aliphatic amines in these substitution reactions has been shown to follow the order: ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > diethylamine. scirp.org This reactivity is rationalized by the stability of the intermediate Meisenheimer complexes. scirp.org Intramolecular hydrogen bonding between a proton on the incoming amine and a carbonyl oxygen of the trifluoroacetyl group can stabilize these intermediates, thereby accelerating the substitution reaction. scirp.org Although not a trifluoroacetyl derivative, the trifluoromethyl group on this compound would also be expected to activate the naphthalene ring towards nucleophilic attack, albeit to a different extent. Aromatic rings generally undergo nucleophilic substitution through various pathways, with the SNAr mechanism being the most prominent, particularly when electron-withdrawing groups are present ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Condensation Reactions for Imine and Schiff Base Formation

The amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.govunsri.ac.idyoutube.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org

The formation of imines is a reversible process, and the reaction conditions, particularly the pH, play a crucial role. libretexts.org The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. libretexts.org

For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with primary amines like 2-ethylaniline (B167055) yields the corresponding Schiff base. nih.gov Similarly, this compound can be expected to react with various aldehydes and ketones to furnish a diverse range of trifluoromethyl-containing imines. The synthesis of trifluoromethyl-imines can also be achieved through solid acid/superacid catalyzed microwave-assisted reactions of α,α,α-trifluoromethylketones with primary amines. nih.gov

Electrophilic Reactivity of the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic attack. However, the regioselectivity of such reactions is influenced by both the activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoromethyl group. The powerful electron-withdrawing nature of the trifluoromethyl group significantly deactivates the aromatic ring towards electrophilic substitution. nih.gov

In cases of competing directing effects, the outcome of the reaction can be complex. For instance, in the iodocyclization of a 2-naphthyl alkynol, ring closure occurred selectively at the 1-position of the naphthalene ring, indicating that electronic effects favored this position over the less hindered 3-position. nih.gov This highlights the nuanced interplay of electronic and steric factors in determining the site of electrophilic attack on substituted naphthalenes.

Reactivity of the Trifluoromethyl Group and its Electronic Influence on Neighboring Functionalities

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.govmdpi.com This property arises from the strong inductive effect of the three fluorine atoms. nih.gov The -CF3 group significantly influences the reactivity of adjacent functional groups and the electron density of the aromatic ring to which it is attached. nih.govresearchgate.net

Its presence deactivates the naphthalene ring towards electrophilic attack and can enhance the electrophilic character of adjacent cationic sites. nih.gov This deactivation is a critical factor to consider in synthetic strategies involving electrophilic aromatic substitution on the this compound scaffold. Furthermore, the -CF3 group's high lipophilicity and ability to improve metabolic stability are key reasons for its frequent incorporation into bioactive molecules. mdpi.comacs.orgacs.org

Ring-Forming Reactions and Heterocyclic Annulations

The reactive nature of the amino group and the potential for activation of the naphthalene ring make this compound a valuable precursor for the synthesis of various heterocyclic systems. These ring-forming reactions, or annulations, often lead to the construction of fused ring systems with potential biological activity.

Palladium-catalyzed [4+2] annulation reactions provide an efficient route to fluorinated N-heterocycles. whiterose.ac.uk Similarly, silver-catalyzed [3+2] annulation reactions have been developed for the synthesis of CF3-substituted pyrroles. acs.orgacs.org These modern synthetic methods highlight the potential for using building blocks like this compound in the construction of complex heterocyclic architectures.

Synthesis of Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives

The amino functionality of this compound is a key handle for the synthesis of fused pyrimidine and pyrazole derivatives. These heterocyclic motifs are prevalent in many biologically active compounds. nih.govnih.govnih.govresearchgate.netmdpi.comnih.govorientjchem.orgorientjchem.org

Pyrimidine Derivatives: Pyrimidines can be synthesized through the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related species. While direct examples using this compound are not prevalent in the literature, the amino group could be transformed into a reactive intermediate suitable for pyrimidine ring formation. For example, it could be converted to a guanidine (B92328) or a urea (B33335) derivative, which could then undergo cyclocondensation. The synthesis of trifluoromethyl-pyrimidine derivatives has been reported through multi-step reactions starting from ethyl trifluoroacetoacetate. nih.gov

Pyrazole Derivatives: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comnih.govorientjchem.orgresearchgate.net To utilize this compound for pyrazole synthesis, it would first need to be converted into a hydrazine derivative. This could potentially be achieved through diazotization of the amine followed by reduction. The resulting hydrazine could then be reacted with a suitable 1,3-dicarbonyl compound to yield a pyrazole fused to the naphthalene ring or a pyrazole substituent attached to the naphthalene core. The synthesis of trifluoromethyl-substituted pyrazoles has been achieved through various methods, including the cyclocondensation of hydrazines with trifluoromethylated β-diketones. mdpi.comorientjchem.org

Formation of Naphthoquinone Derivatives Incorporating Arylamines

The synthesis of naphthoquinone derivatives bearing an arylamino substituent is a significant area of research due to the diverse biological activities of these compounds. The reaction of arylamines with naphthoquinone precursors, such as 1,4-naphthoquinone (B94277) and its halo-substituted derivatives, is a common strategy to generate these structures. While specific studies detailing the reaction of this compound with naphthoquinones are not extensively documented in the reviewed literature, the reactivity of anilines bearing a trifluoromethyl group provides a strong model for the expected chemical behavior.

The general reaction involves the nucleophilic attack of the arylamine onto the naphthoquinone ring. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-(trifluoromethyl)aniline (B29031) yields 2-chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione. This suggests that this compound would react in a similar manner, displacing one of the chloro substituents. The reaction is typically carried out in a suitable solvent like ethanol (B145695) under reflux.

The reaction of 1,4-naphthoquinone with anilines bearing electron-withdrawing groups, such as trifluoromethyl, has been observed to result in lower yields compared to anilines with electron-donating groups. This is attributed to the reduced nucleophilicity of the amino group due to the electronic effect of the substituent. These reactions can be performed under various conditions, including mechanochemical methods which offer a solvent-free and efficient alternative.

Table 1: Synthesis of Anilino-1,4-naphthoquinone Derivatives with Trifluoromethyl Substituents

| Amine Reactant | Naphthoquinone Reactant | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)aniline | 2,3-Dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | Not specified | |

| Anilines with -CF3 | 1,4-Naphthoquinone | 2-(Arylamino)naphthalene-1,4-diones | 54-72% |

Note: The yields for anilines with electron-withdrawing groups were generally lower than for those with electron-donating groups.

Chemo- and Regioselectivity Considerations in Reactions of this compound Derivatives

The chemo- and regioselectivity in reactions involving this compound are governed by the electronic properties of the substituents and the nature of the reacting partner. The trifluoromethyl group, being a powerful electron-withdrawing group, significantly influences the electron density distribution across the naphthalene

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethyl Naphthalen 2 Amine and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be assembled. For 4-(Trifluoromethyl)naphthalen-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.

¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. The aromatic region for the naphthalene (B1677914) core is expected to be complex, with signals typically appearing between 7.0 and 8.5 ppm. The electron-donating amino group (-NH₂) tends to shield adjacent protons, shifting them upfield, while the electron-withdrawing trifluoromethyl (-CF₃) group has a deshielding effect, shifting nearby protons downfield. The two protons of the primary amine would likely appear as a single, broad signal, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly attached to the trifluoromethyl group is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). researchgate.net Its chemical shift is influenced by the strong electron-withdrawing nature of the CF₃ group. rsc.org The carbons of the naphthalene ring appear in the aromatic region (typically 110-150 ppm), with their specific shifts dictated by the positions of the amino and trifluoromethyl substituents. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic system of the target molecule.

¹⁹F NMR: As the compound contains fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The trifluoromethyl group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. Its chemical shift, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is highly sensitive to the electronic environment on the aromatic ring. rsc.orgrsc.org This makes ¹⁹F NMR an excellent tool for confirming the presence and electronic state of the trifluoromethyl moiety. nih.gov

2D NMR Techniques: To definitively assign the complex signals in the ¹H and ¹³C spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum maps out proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the naphthalene ring. mdpi.com An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom that bears a proton. mdpi.com For quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used, which shows correlations between protons and carbons over two or three bonds.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on data from analogous compounds.

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Features and Remarks |

|---|---|---|---|

| ¹H | 1D NMR | ~7.0 - 8.5 (Aromatic H) ~4.0 - 5.5 (NH₂) | Complex multiplet patterns for aromatic protons. NH₂ signal is often broad and its position is variable. |

| ¹³C | 1D NMR | ~110 - 150 (Aromatic C) ~120 - 130 (CF₃, quartet) | C-F coupling results in a characteristic quartet for the CF₃ carbon. Chemical shifts are influenced by substituents. |

| ¹⁹F | 1D NMR | ~ -60 to -65 | A single, sharp peak is expected for the CF₃ group. Highly sensitive to the molecular environment. |

| ¹H-¹H | COSY | N/A | Cross-peaks identify J-coupled (adjacent) protons on the naphthalene ring. |

| ¹H-¹³C | HSQC | N/A | Cross-peaks correlate each aromatic proton with its directly attached carbon atom. |

Mass Spectrometry for Molecular Identification and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula. mdpi.comacs.org

For this compound (C₁₁H₈F₃N), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Loss of the Trifluoromethyl Group: Cleavage of the C-CF₃ bond would result in a significant fragment corresponding to [M - CF₃]⁺.

Loss of a Fluorine Atom: A fragment corresponding to [M - F]⁺ may also be observed.

Fragmentation of the Naphthalene Ring: The aromatic system can undergo characteristic fragmentation, leading to smaller charged species.

Loss of HCN: Following rearrangement, the amine group and an adjacent carbon atom can be eliminated as hydrogen cyanide, a common fragmentation pathway for aromatic amines.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - F]⁺ | Loss of a fluorine atom | Indicates the presence of fluorine. |

| [M - CF₃]⁺ | Loss of the trifluoromethyl group | Confirms the presence and attachment of the CF₃ group. |

| [M - HCN]⁺ | Loss of hydrogen cyanide | Characteristic fragmentation for an aromatic amine. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic naphthalene ring will be observed as sharp peaks just above 3000 cm⁻¹. The most intense and characteristic bands for this molecule are expected to be the C-F stretching vibrations of the trifluoromethyl group, which appear as very strong absorptions in the 1100-1300 cm⁻¹ range. researchgate.net Finally, C=C stretching vibrations within the aromatic ring will produce several peaks in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and C-F bonds are visible, the symmetric vibrations of the non-polar naphthalene ring system are often strong in the Raman spectrum, providing a clear fingerprint of the aromatic core.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Variable |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1300 | Very Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Investigation of Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characteristic of the conjugated π-electron system of the molecule.

The parent naphthalene molecule exhibits strong absorptions due to π → π* transitions. The introduction of an amino group (-NH₂) and a trifluoromethyl group (-CF₃) onto the naphthalene core significantly modifies the electronic spectrum. The amino group, an auxochrome, has lone pair electrons that can be delocalized into the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The trifluoromethyl group, a chromophore, can also influence the electronic transitions. The resulting UV-Vis spectrum for this compound will be a unique fingerprint arising from the combined effects of the naphthalene system and its substituents. nih.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λ_max Region (nm) |

|---|---|---|

| π → π | Electronic transition within the conjugated naphthalene π-system. | ~250 - 400 |

| n → π | Transition involving the non-bonding electrons of the amine nitrogen. | May be observed as a lower intensity shoulder at longer wavelengths. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing the definitive conformation of the molecule in the crystalline form. nih.gov

For this compound, X-ray analysis would confirm the planarity of the naphthalene ring system and determine the precise geometry of the substituents. Furthermore, it would elucidate the supramolecular architecture, which is the arrangement of molecules with respect to each other in the crystal lattice. acs.org This packing is governed by intermolecular forces such as:

Hydrogen Bonding: The primary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F hydrogen bonds with neighboring molecules.

π-π Stacking: The flat, electron-rich surfaces of the naphthalene rings can stack on top of each other, an interaction that is crucial in the packing of many aromatic compounds.

Table 5: Information Obtained from Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles | Determines the angles between adjacent bonds (e.g., C-C-C in the ring). |

| Molecular Conformation | Reveals the 3D shape and orientation of substituents relative to the ring. |

| Supramolecular Packing | Shows how molecules are arranged in the crystal via hydrogen bonding and π-stacking. |

Computational and Theoretical Chemistry Studies on 4 Trifluoromethyl Naphthalen 2 Amine Systems

Electronic Structure and Molecular Geometry Optimization

Understanding the electronic structure and three-dimensional arrangement of atoms is fundamental to predicting the behavior of a molecule. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 4-(Trifluoromethyl)naphthalen-2-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can be employed to determine its optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

For instance, in a related naphthalene (B1677914) derivative, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were used to compute the optimized geometry and frontier molecular orbitals. researchgate.net In such studies, the calculated geometric parameters are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netmdpi.com

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For example, in a study of a Schiff base derived from a trifluoromethyl-substituted amine, DFT calculations were used to elucidate the HOMO-LUMO behavior and determine the energy gap. chemsrc.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Naphthalene Derivative

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (amine) | 1.38 Å |

| C-C (naphthalene ring) | 1.39 - 1.42 Å | |

| C-C (CF3 group) | 1.52 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-N-H | 112° |

| C-C-C (naphthalene ring) | 119 - 121° | |

| Dihedral Angle | Amine group twist | 15° |

Note: The data in this table is illustrative for a naphthalene system and not specific to this compound, as direct published data is not available.

Ab Initio Methodologies

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT.

For aromatic amines, ab initio calculations can be used to study the molecular orbitals and their energies. wayne.eduyoutube.com These calculations help in understanding the electronic transitions and the nature of chemical bonds within the molecule. A study on 1-naphthol, for example, utilized ab initio and DFT methods to determine the geometrical, energetic, and vibrational characteristics of the molecule. researchgate.net Similar studies on 4,5,6,8,9-pentachloropyrimido-[1,2-a] guidechem.compdx.edunaphthyridin-10-one have used ab initio calculations for frontier orbital analysis. nih.gov

Reactivity and Reaction Mechanism Investigations

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its behavior in various chemical transformations.

Transition State Analysis and Energy Profiles

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. wayne.edupdx.eduresearchgate.netdtic.mil Computational methods can be used to locate the transition state structure, which is the highest point on the minimum energy path between reactants and products. The energy of this transition state determines the activation energy of the reaction.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides a detailed picture of the energy changes that occur during a reaction. researchgate.net For reactions involving trifluoromethylated compounds, such as the synthesis of α-trifluoromethyl amines, understanding the transition states is crucial for optimizing reaction conditions and predicting product distributions. mdpi.comnih.gov Multi-path variational transition state theory has been applied to complex reactions, such as hydrogen abstraction in chiral molecules, to analyze the role of hydrogen bonding in the transition state and the temperature dependence of the activation energy. arxiv.org

Elucidation of Aromatic Nucleophilic Substitution Mechanisms

Aromatic nucleophilic substitution (SNA_r) is a key reaction class for aromatic compounds. The presence of the electron-withdrawing trifluoromethyl group on the naphthalene ring of this compound would likely influence its reactivity in such reactions. Computational studies can elucidate the mechanism of these reactions, which typically proceed through a high-energy intermediate known as a Meisenheimer complex.

DFT calculations can be used to model the structures and energies of the reactants, intermediates, transition states, and products involved in the SNA_r reaction. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate. Theoretical studies on nucleophilic substitution at sulfur in sulfinyl derivatives, for example, have used DFT to investigate the reaction mechanism. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

For this compound, DFT calculations can be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netchemnet.comnih.govnih.gov The calculated shifts are often scaled or corrected to improve agreement with experimental values. For instance, in a study of a naphthalene-based triazole derivative, 1D and 2D NMR spectroscopy were used in conjunction with computational methods to establish the compound's structure. mdpi.com

Similarly, the vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT. researchgate.netguidechem.comnih.gov The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. Comparing the calculated and experimental spectra can aid in the assignment of vibrational modes. Studies on related naphthalene compounds have shown good agreement between experimental and theoretical vibrational spectra. nih.gov

The prediction of UV-Vis electronic absorption spectra is another application of computational chemistry, often carried out using Time-Dependent DFT (TD-DFT). These calculations can help to interpret the electronic transitions observed in the experimental spectrum.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Naphthalene Derivative

| Spectroscopic Data | Experimental Value (Illustrative) | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

| ¹H NMR (ppm) | |||

| Aromatic Protons | 7.2 - 8.0 | 7.1 - 7.9 | B3LYP/6-311+G(d,p) |

| Amine Proton | 4.5 | 4.3 | B3LYP/6-311+G(d,p) |

| ¹³C NMR (ppm) | |||

| Aromatic Carbons | 110 - 140 | 112 - 142 | B3LYP/6-311+G(d,p) |

| Carbon (CF₃) | 125 (q) | 126 (q) | B3LYP/6-311+G(d,p) |

| IR (cm⁻¹) | |||

| N-H Stretch | 3450 | 3455 | B3LYP/6-31G(d) |

| C-F Stretch | 1100 - 1300 | 1110 - 1310 | B3LYP/6-31G(d) |

| UV-Vis (nm) | |||

| λ_max | 254, 350 | 250, 345 | TD-DFT/B3LYP/6-31G(d) |

Note: The data in this table is illustrative for a naphthalene system and not specific to this compound, as direct published data is not available. The accuracy of calculated spectroscopic data is highly dependent on the level of theory and solvent models used.

Applications in Advanced Organic Synthesis and Rational Molecular Design

Role as Versatile Building Blocks for Complex Organic Molecules

4-(Trifluoromethyl)naphthalen-2-amine serves as a versatile starting material in organic synthesis, providing access to a variety of intricate molecular architectures. nih.gov The combination of the rigid naphthalene (B1677914) core, a reactive amine group, and the influential trifluoromethyl group allows for diverse chemical transformations.

The amine functionality of this compound is a key handle for constructing novel heterocyclic systems. Amines are well-established nucleophiles and reaction partners in cyclization reactions. This compound can be envisioned as a precursor for trifluoromethyl-substituted nitrogen-containing heterocycles, which are prominent motifs in pharmaceuticals and agrochemicals. acs.org For instance, through condensation and annulation reactions, it could be used to synthesize complex fused-ring systems incorporating the trifluoromethyl-naphthalene moiety.

Recent advancements in synthetic chemistry have demonstrated the utility of trifluoromethylated building blocks in creating heterocycles like pyrroles. acs.orgacs.org Methodologies such as silver-catalyzed [3+2] annulation reactions, which utilize trifluoromethyl-containing synthons, highlight the broad potential for incorporating the CF3 group into diverse heterocyclic frameworks. acs.orgacs.org The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the resulting heterocyclic compounds. acs.orgorgsyn.org The 2-naphthylamine (B18577) framework itself is a known constituent in the synthesis of dyes and other chemicals. nih.gov

Naphthalene-based compounds are intrinsically fluorescent, and their derivatives are widely used as fluorescent probes and dyes. researchgate.net The optical properties of these molecules, such as their absorption and emission wavelengths, can be finely tuned by introducing various functional groups onto the naphthalene ring. The this compound scaffold is particularly promising for this application.

The amino group can act as an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This "push-pull" electronic configuration across the naphthalene π-system can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic of many functional dyes. nih.gov This ICT character often results in desirable properties such as large Stokes shifts and sensitivity of the fluorescence emission to the local environment (solvatochromism). The combination of the amine and trifluoromethyl groups allows for rational design of probes with specific absorption and emission profiles for various imaging and sensing applications. researchgate.netnih.gov

Chemical Principles Influencing Molecular Properties

The trifluoromethyl group exerts a profound influence on the chemical and physical properties of this compound, primarily through its strong electron-withdrawing inductive effect.

The trifluoromethyl group also influences hydrogen bonding. While the primary amine can still act as a hydrogen bond donor, the reduced basicity of the nitrogen atom weakens its ability to act as a hydrogen bond acceptor. nih.govacs.org Conversely, the strong electronegativity of the fluorine atoms can enable them to participate in weaker C–F···H hydrogen bonds, which can influence the molecule's conformation and its interactions with biological targets. frontiersin.orgresearchgate.net Studies on related fluorinated amino alcohols have shown that the presence of a CF3 group can strengthen intramolecular hydrogen bonds by increasing the acidity of the hydrogen bond donor. nih.govacs.org

| Compound | Key Feature | Effect on Basicity | Reference |

|---|---|---|---|

| Piperidine | Aliphatic amine | Strongly basic (pKaH = 11.0) | masterorganicchemistry.com |

| Aniline | Aromatic amine (lone pair delocalized) | Weakly basic (pKaH = 4.6) | masterorganicchemistry.com |

| 2-Chloropyridine | Inductive effect from Cl | Very weakly basic (pKaH = 0.49) | masterorganicchemistry.com |

| α-Trifluoromethyl amines | Strong inductive effect from CF3 | Basicity is significantly decreased | researchgate.netnih.gov |

The α-(trifluoromethyl)amine motif is increasingly recognized as a valuable bioisostere for the amide bond in medicinal chemistry. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing an amide bond with a stable mimic is a common strategy to overcome the poor metabolic stability of peptides and peptidomimetics, which are susceptible to cleavage by proteases.

The α-(trifluoromethyl)amine group can effectively mimic several key features of an amide bond. nih.gov The F3C—C—N bond angle is close to the 120° of a trigonal planar amide, and the C-F dipoles can be comparable to the dipole of the carbonyl oxygen's lone pairs. nih.gov Furthermore, the hydrogen-bonding nature of the α-CF3 amine is more akin to that of an amide. nih.gov Crucially, this motif provides enhanced metabolic stability. drughunter.com The trifluoromethyl group can also increase lipophilicity, which may improve a drug candidate's ability to cross cell membranes. researchgate.net The successful replacement of a nitro group with a CF3 group in cannabinoid receptor modulators, resulting in improved potency and metabolic stability, serves as a powerful example of this principle. nih.gov

Development of Catalytic Ligands and Organocatalysts (if applicable)

While direct applications of this compound as a catalyst or ligand are not extensively documented, its structural features suggest potential in this area. Chiral amines and their derivatives are foundational components of many successful organocatalysts and ligands for asymmetric metal catalysis. The development of catalysts from this specific scaffold could offer unique reactivity and selectivity.

The amine group provides a coordination site for metal centers or a basic site for organocatalysis. The rigid and sterically defined naphthalene backbone could provide a well-defined chiral environment if a resolved chiral version of the amine were used or if chiral auxiliaries were attached. The electron-withdrawing trifluoromethyl group would significantly alter the electronic properties of any resulting ligand, which could, in turn, modulate the reactivity and selectivity of the catalytic center. For example, in metal catalysis, a more electron-deficient ligand can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. While further research is needed, the synthesis of novel ligands and organocatalysts from this compound represents a plausible and intriguing area for future exploration. nih.govacs.org

The requested article subsection cannot be generated.

Extensive research has been conducted to find information regarding the specific applications of the chemical compound This compound in the development of agrochemical and industrial chemical intermediates. Despite a thorough search of scientific literature, patent databases, and chemical synthesis resources, no specific data, research findings, or documented examples of its use in these fields could be located.

The performed searches aimed to uncover:

Its role as a building block in the synthesis of specific pesticides (herbicides, insecticides, fungicides).

Its application as an intermediate in the production of industrial chemicals.

Reaction schemes or patents detailing its conversion into commercially relevant products.

While the trifluoromethyl group is a well-known and important feature in many modern agrochemicals due to its positive influence on factors like metabolic stability and bioavailability, and various trifluoromethylated amines are utilized as key synthetic intermediates, there is no available information that specifically links This compound to these applications.

Therefore, it is not possible to generate a scientifically accurate and informative article subsection on the "Synthetic Utility in Agrochemical and Industrial Chemical Intermediate Development" for this particular compound as requested. Providing such an article would require speculation or the fabrication of data, which falls outside the scope of factual reporting.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic molecules, particularly those containing a trifluoromethyl (CF3) group, is a central theme in modern chemistry. acs.org Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign methods for the synthesis of 4-(trifluoromethyl)naphthalen-2-amine and its derivatives.

Key areas of development include:

Catalytic Trifluoromethylation: Moving beyond classical methods, research is advancing catalytic enantioselective trifluoromethylation reactions. acs.org Novel strategies, such as silver-catalyzed [3+2] annulation reactions to build CF3-substituted heterocycles, demonstrate the potential for metal catalysis in creating complex fluorinated molecules. acs.org Similarly, palladium(II)-catalyzed enantioselective methods are being developed for the synthesis of α-(trifluoromethyl)arylmethylamines. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating CF3 radicals from sources like CF3I under mild conditions. nih.gov This approach allows for controlled trifluoromethylation reactions of alkynes and could be adapted for the late-stage functionalization of naphthalene (B1677914) precursors. nih.gov

Biocatalysis and Directed Evolution: The use of enzymes to catalyze C-CF3 bond formation is a burgeoning field. acs.org Researchers have successfully engineered "trifluoromethylases" from nonheme iron enzymes by substituting the native metal with copper. acs.org Through directed evolution, these biocatalysts can be optimized to produce CF3-substituted molecules with high efficiency and enantioselectivity. acs.org This methodology offers a highly sustainable route for producing chiral derivatives of this compound.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The interplay between the amine group, the naphthalene ring, and the potent trifluoromethyl group in this compound creates a rich landscape for exploring novel chemical reactions. The CF3 group significantly influences the electronic properties of the molecule, opening avenues for new reactivity patterns.

Future research will likely investigate:

Influence of the Trifluoromethyl Group: The CF3 group is known to increase the reactivity of certain systems without altering inherent selectivity. researchgate.net Density Functional Theory (DFT) studies on related molecules show that the trifluoromethyl group can enhance reactivity in polar cycloaddition reactions. researchgate.net Understanding these electronic effects is crucial for predicting and controlling the outcomes of reactions involving the naphthalene core or the amine substituent.

Selective Functionalization: A significant challenge is achieving selectivity in reactions that can yield multiple products. nih.gov Future work will focus on the subtle control of reaction conditions—such as the choice of catalyst, solvent, and base—to selectively generate desired isomers or products. nih.gov For instance, controlling the E/Z isomerism of related ketimines is critical for achieving high enantioselectivity in reduction reactions. nih.gov

Novel Annulation and Cyclization Strategies: The unique electronic and steric profile of this compound makes it an ideal candidate for developing novel cyclization and annulation reactions to construct complex polycyclic and heterocyclic systems, which are often privileged structures in medicinal chemistry. acs.org

Advanced Computational Techniques for Predictive Molecular and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. For this compound, advanced computational techniques can provide profound insights into its behavior and guide experimental efforts.

Predicting Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) are pivotal for understanding reaction mechanisms. researchgate.net Functionals such as B3LYP and M06-2X can be employed to model transition states and predict the regio- and stereoselectivity of reactions involving the title compound, explaining the role of the trifluoromethyl group. researchgate.net

Designing for Biological Activity: Computational modeling is crucial in drug discovery. acs.org For instance, structural insights from X-ray crystallography and computational studies have revealed that fluorination can promote conformational rigidity and reduce the energy of desolvation, leading to stronger target affinity and improved pharmacokinetic profiles. acs.org These techniques can be used to design derivatives of this compound as potential enzyme inhibitors or other therapeutic agents.

Calculating Physicochemical Properties: Software tools can predict key physicochemical properties that are critical for material science and pharmaceutical applications. researchgate.net These predictions help in the early stages of design, saving significant experimental time and resources.

Table 1: Examples of Computationally Predicted Properties for Related Amino-Aromatic Scaffolds

| Property | Predicted Value/Meaning | Relevance | Source |

|---|---|---|---|

| Log P | Calculated to assess lipophilicity. | Influences membrane permeability and solubility. | nih.gov |

| Topological Polar Surface Area (TPSA) | 12 Ų for a related isomer. | Predicts drug transport properties. | nih.gov |

| Hydrogen Bond Donors/Acceptors | 1 Donor, 4 Acceptors for an isomer. | Governs molecular interactions and binding. | nih.gov |

| Brain Penetration | Enhanced by fluorination. | Key for developing drugs targeting the central nervous system. | acs.org |

This table is illustrative and based on data for structurally related compounds.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To unlock the full potential of the this compound scaffold, its derivatives must be synthesized and tested in an efficient, large-scale manner. The integration of this chemical space with modern automation and screening platforms is a key future direction.

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast compound libraries against biological targets. nih.gov Derivatives of this compound could be screened for activity in assays for protein-protein interactions or as enzyme inhibitors. nih.gov For example, reconstituted multiprotein complexes can be used as a platform to screen for modulators of specific cellular pathways. nih.gov

Advanced Screening Technologies: Emerging platforms like high-throughput nanophotonics- and bioprinter-enabled screening (HT-NaBS) offer unprecedented speed and sample efficiency. nih.gov This technology uses pixelated nanoantennas to detect molecular binding events, enabling rapid characterization of binding kinetics and affinity for thousands of interactions simultaneously. nih.gov

Automated Synthesis and Directed Evolution: Automated synthesis platforms can accelerate the creation of diverse chemical libraries based on the core structure. When combined with HTS, this creates a powerful cycle of design, synthesis, and testing. This is exemplified by the directed evolution of enzymes, where rounds of mutagenesis (creating diversity) are followed by high-throughput screening to identify variants with improved catalytic activity for specific reactions, such as trifluoromethylation. acs.org

Applications in Advanced Functional Materials with Tailored Physicochemical Properties

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its properties, a feature that is highly desirable in materials science and medicinal chemistry. acs.org The this compound scaffold is a promising building block for a new generation of advanced functional materials.

High-Performance Polymers: The incorporation of bulky CF3 groups is a known strategy to disrupt the regular packing of polymer chains. researchgate.net This disruption increases the fractional free volume, which in turn can significantly enhance the solubility of the resulting polymers in common organic solvents, making them more processable. researchgate.net Polyamides and other polymers derived from trifluoromethylated diamines often exhibit improved physical properties, although sometimes with a slight decrease in thermal stability. researchgate.net

Medicinal Chemistry Scaffolds: The CF3 group is often considered a "lipophilic hydrogen bond donor" and is used extensively in drug design to enhance metabolic stability, binding affinity, and cell permeability. acs.orgacs.org The naphthalene amine structure itself is found in various biologically active compounds, including cholinesterase inhibitors. nih.gov Therefore, derivatives of this compound are attractive candidates for development as novel therapeutic agents. acs.org

Table 2: Influence of the Trifluoromethyl Group on Material Properties

| Property Affected | Effect of CF3 Group | Application Area | Source |

|---|---|---|---|

| Solubility | Increases solubility in organic solvents. | Processable Polymers | researchgate.net |

| Lipophilicity | Increases lipophilicity. | Drug Design (Membrane Permeability) | acs.org |

| Metabolic Stability | Enhances stability against metabolic degradation. | Pharmaceuticals | acs.org |

| Binding Affinity | Can improve binding to biological targets. | Enzyme Inhibitors | acs.org |

| Chain Packing | Disrupts polymer chain packing, increasing free volume. | Advanced Polymers | researchgate.net |

Q & A

Q. What are the primary synthetic routes for 4-(Trifluoromethyl)naphthalen-2-amine, and what are the critical steps for ensuring regioselectivity?

The synthesis typically involves functionalization of the naphthalene core. A common strategy is nucleophilic substitution on halogenated precursors. For example, a fluorinated naphthalene derivative can undergo amination via Buchwald-Hartwig coupling or direct substitution with ammonia under catalytic conditions. Key steps include:

- Precursor preparation : Starting with 2-nitro-4-(trifluoromethyl)naphthalene, reduction to the corresponding amine using catalytic hydrogenation (e.g., Pd/C, H₂) .

- Regioselectivity control : Use of directing groups (e.g., boronates) to guide functionalization to the 2-position. Nickel-catalyzed borylation followed by Suzuki-Miyaura coupling has been employed in analogous systems .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to remove regioisomeric impurities .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- ¹H NMR : The amine proton (NH₂) typically appears as a broad singlet near δ 4.5–5.5 ppm but may be absent due to exchange broadening. Aromatic protons in the naphthalene system show splitting patterns reflecting substitution (e.g., trifluoromethyl at C4 causes deshielding of adjacent protons). For example, in a related compound, H-1 and H-3 protons appear as doublets of doublets (J = 8.5, 2.0 Hz) .

- ¹³C NMR : The CF₃ group resonates at ~125 ppm (q, J = 280 Hz). Aromatic carbons adjacent to the amine group are deshielded (δ 140–150 ppm) .

- ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the trifluoromethyl group .

Q. What are the best practices for achieving high purity in this compound?

- Chromatography : Use silica gel columns with ethyl acetate/hexane (10–30% gradient) to separate regioisomers.

- Recrystallization : Solvent systems like dichloromethane/hexane yield crystals with >98% purity .

- Mass spectrometry validation : HRMS-ESI (e.g., m/z calculated for C₁₁H₉F₃N [M+H]⁺: 212.0685; observed: 212.0682) confirms molecular identity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (FMOs). The trifluoromethyl group lowers the HOMO energy (-5.2 eV vs. -4.8 eV for non-fluorinated analogs), enhancing electron-withdrawing character .

- Charge transport : Marcus theory analyses of hole mobility (µₕ) using reorganization energies (λ ≈ 0.3 eV) predict µₕ > 10⁻³ cm² V⁻¹ s⁻¹, suitable for hole-transport materials (HTMs) in perovskite solar cells .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine exchange-correlation functionals .

Q. How do competing reaction pathways affect the yield of this compound in nickel-catalyzed cross-couplings?

- Side reactions : Undesired homo-coupling of aryl halides or amine dimerization can occur. Ligand screening (e.g., dtbpy vs. PCy₃) suppresses these pathways. For example, dtbpy increases selectivity for C–N bond formation (>90% vs. 70% with PCy₃) .

- Kinetic analysis : Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates (e.g., Ni(0)-aryl complexes). A slower transmetallation step (k = 0.05 s⁻¹) explains yield variations under different temperatures .

Q. How can contradictions in photophysical data (e.g., fluorescence quantum yield vs. solvent polarity) be resolved?

- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize charge-transfer states, reducing fluorescence quantum yield (ΦF) from 0.45 (toluene) to 0.25. Time-resolved spectroscopy (TCSPC) reveals multi-exponential decay, indicating competing radiative/non-radiative pathways .

- Aggregation studies : Dynamic light scattering (DLS) identifies nanoaggregates in THF/water mixtures, which quench fluorescence at >50% water content .

Q. What strategies optimize the performance of this compound derivatives as hole-transport materials (HTMs)?

- Structural tuning : Introduce methoxy groups (e.g., N,N-bis(4-methoxyphenyl) derivatives) to lower HOMO-LUMO gaps (ΔE = 2.1 eV vs. 2.4 eV for parent compound) and enhance hole mobility .

- Film morphology : Spin-coating with additives (e.g., Li-TFSI) improves film uniformity, reducing pinhole defects and increasing PCE in solar cells from 14.8% to 15.9% .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of this compound derivatives?

- Step optimization : Reductive amination (NaBH(OAc)₃, DCM) achieves >80% yield for intermediate amines, while Pd-catalyzed C–H activation improves efficiency in later steps .

- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <5% yield drop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products